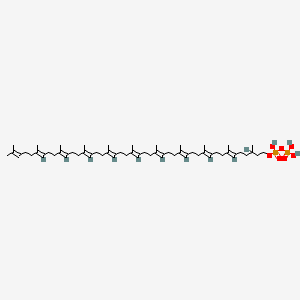

Bactoprenylpyrophosphate

描述

属性

CAS 编号 |

77124-32-4 |

|---|---|

分子式 |

C55H94O7P2 |

分子量 |

929.3 g/mol |

IUPAC 名称 |

phosphono [(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] hydrogen phosphate |

InChI |

InChI=1S/C55H94O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ |

InChI 键 |

NYYGJYIZFTVADG-CYAIWNQHSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

手性 SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

规范 SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

同义词 |

bactoprenylpyrophosphate |

产品来源 |

United States |

科学研究应用

Biochemical Role in Cell Wall Synthesis

Bactoprenylpyrophosphate functions as a lipid carrier in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The synthesis process involves several key steps:

- Lipid II Formation : Bactoprenylpyrophosphate is involved in the assembly of Lipid II, which serves as a precursor for peptidoglycan synthesis. Lipid II is composed of N-acetylmuramoyl-pentapeptide and N-acetylglucosamine linked to bactoprenol .

- Enzymatic Interactions : Enzymes such as MraY and MurG catalyze the transfer of glycan moieties onto bactoprenylpyrophosphate, facilitating the assembly of the peptidoglycan layer .

Interactions with Antibiotics

Bactoprenylpyrophosphate is a target for various antibiotics that inhibit bacterial cell wall synthesis. Understanding these interactions is critical for developing new antimicrobial agents:

- Inhibition by Lipopeptides : Antibiotics like friulimicin B disrupt the cell wall precursor cycle by forming complexes with bactoprenyl phosphate, thereby preventing proper cell wall assembly .

- Teixobactin Binding : Research indicates that teixobactin binds to lipid II and interacts with bactoprenylpyrophosphate, blocking its function and leading to bacterial death . This mechanism highlights the potential for targeting bactoprenylpyrophosphate in antibiotic development.

Microbial Resistance Mechanisms

The role of bactoprenylpyrophosphate in microbial resistance has garnered significant attention:

- Resistance Mechanisms : Mutations in enzymes responsible for synthesizing undecaprenyl pyrophosphate can lead to altered growth responses under stress conditions, indicating a link between bactoprenylpyrophosphate metabolism and antibiotic resistance .

- Conditional Transporter Reliance : Studies suggest that bacteria may adapt their reliance on bactoprenyl pyrophosphate transporters to survive in hostile environments, enhancing their resilience against antibiotic treatments .

Case Studies and Research Findings

Several key studies have contributed to our understanding of bactoprenylpyrophosphate's applications:

Future Directions in Research

The ongoing research into bactoprenylpyrophosphate presents several avenues for future exploration:

- Targeting Bactoprenylpyrophosphate : Developing new antibiotics that specifically target the pathways involving bactoprenylpyrophosphate could lead to effective treatments against resistant bacterial strains.

- Understanding Resistance Mechanisms : Further studies on how bacteria adapt their use of bactoprenylpyrophosphate under stress can provide insights into combating antibiotic resistance.

化学反应分析

Reaction Steps:

-

Condensation of Isopentenyl Pyrophosphate (IPP)

-

Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of IPP to dimethylallyl pyrophosphate (DMAPP), forming farnesyl pyrophosphate (C15-PP) .

-

Reaction:

-

-

Elongation to C55-PP

Structural Features of UppS:

-

UppS is a homodimer with a hydrophobic cleft for substrate binding.

-

A "structural P-loop" motif facilitates phosphate recognition during catalysis .

Formation of Lipid I

-

Enzyme : MraY (translocase)

-

Reaction : Transfers phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-PP.

.

Formation of Lipid II

Translocation and Polymerization

-

Lipid II is flipped to the outer membrane leaflet by MurJ or FtsW flippases .

-

Transglycosylases polymerize Lipid II into glycan strands, releasing C55-PP:

.

Recycling of Bactoprenylpyrophosphate

After polymerization, C55-PP is dephosphorylated to regenerate bactoprenol (C55-P) for subsequent cycles:

Dephosphorylation by Phosphatases

Kinase Activity

Inhibition by Antibiotics

Bactoprenylpyrophosphate is targeted by antibiotics that disrupt cell wall synthesis:

Key Enzymes and Their Functions

| Enzyme | Function | Organism | Structural Features |

|---|---|---|---|

| UppS | Synthesizes C55-PP from FPP and IPP | Universal in bacteria | Homodimer with β-sheet core and α-helices |

| MraY | Transfers MurNAc-pentapeptide to C55-PP | Gram-positive | Integral membrane protein with 10 TM helices |

| BcrC | Dephosphorylates C55-PP | B. subtilis | Membrane-associated phosphatase |

Experimental Findings

-

UppS Activity

-

Bacitracin Resistance

-

Lipid II Binding

准备方法

Recombinant Enzyme-Based Approaches

Recent advances utilize purified UppS and phosphatases for in vitro BPP synthesis. For example, E. coli UppS expressed in heterologous systems (e.g., E. coli BL21) exhibits robust activity, producing C~55~-PP at yields of 0.8–1.2 mg/L culture. Key parameters include:

Coupled Enzymatic Systems for BPP Functionalization

In Rhizobium etli, BPP serves as a substrate for WreU, a sugar transferase that attaches 4-keto-6-deoxy-N-acetylglucosamine (KdgNAc) to bactoprenyl phosphate. This reaction, critical for O-antigen synthesis, proceeds via:

-

WreU-catalyzed transfer : UDP-KdgNAc donates a sugar-1-phosphate to bactoprenyl phosphate, forming BPP-KdgNAc.

-

Reduction by WreQ : BPP-KdgNAc is reduced to BPP-QuiNAc (BPP-linked N-acetylquinovosamine) with NADPH as a cofactor.

Notably, WreU exhibits a 15-fold higher activity with UDP-KdgNAc (k~cat~ = 4.2 s⁻¹) than UDP-QuiNAc, optimizing BPP-KdgNAc production.

Chemical Synthesis and Semi-Synthetic Strategies

Chemical synthesis of BPP is challenging due to its long polyisoprenoid chain (55 carbons) and stereochemical complexity. However, modular approaches leveraging prenyltransferase mimics have been explored:

-

Solid-phase synthesis : Inspired by lipid-linked peptide syntheses, bactoprenyl phosphate analogs are assembled on resin-bound intermediates. For instance, coupling heptanoic acid to a CTC resin-bound peptide precursor yields lipidated intermediates, which are subsequently cyclized and deprotected.

-

Chemoenzymatic hybrid methods : Combining chemical synthesis of shorter polyprenols (e.g., C~15~-PP) with enzymatic elongation using UppS reduces synthetic burden.

Purification and Characterization of Bactoprenylpyrophosphate

Chromatographic Techniques

BPP’s hydrophobicity necessitates reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. A representative protocol includes:

常见问题

Q. What validation steps are required when proposing a novel bactoprenylpyrophosphate-binding protein?

- Methodological Answer : Demonstrate binding via co-crystallization or cross-linking assays. Validate functional relevance using genetic complementation (e.g., rescuing a lethal phenotype by expressing the wild-type protein). Compare binding affinities with structurally related lipids (e.g., undecaprenyl pyrophosphate) to establish specificity .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。